(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
Description
(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a chiral primary amine featuring a brominated imidazo[1,2-a]pyridine scaffold. Key characteristics include:
- Molecular formula: C₉H₁₁BrN₃ (inferred from Enamine Ltd’s catalog entries ).
- Stereochemistry: The (1S)-configuration at the ethanamine moiety highlights its enantiopure nature, critical for interactions in chiral environments .
The bromine substituent at the 6-position of the imidazo[1,2-a]pyridine ring enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Properties
CAS No. |
2757961-50-3 |
|---|---|
Molecular Formula |
C9H10BrN3 |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
(1S)-1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C9H10BrN3/c1-6(11)8-5-13-4-7(10)2-3-9(13)12-8/h2-6H,11H2,1H3/t6-/m0/s1 |
InChI Key |
XIZOIMRPNXZUPS-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CN2C=C(C=CC2=N1)Br)N |
Canonical SMILES |
CC(C1=CN2C=C(C=CC2=N1)Br)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Lithium Hydroxide-Mediated Deprotection
A solution of N-(6-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (5.5 g, 18.2 mmol) and lithium hydroxide (1.2 g, 27.3 mmol) in THF/water (7:3) at 20°C for 24 hours yields 6-bromoimidazo[1,2-a]pyridin-2-amine with 77% efficiency. The reaction proceeds via cleavage of the trifluoroacetyl protecting group, followed by extraction with dichloromethane and brine washing.
Potassium Carbonate in Methanol/Water
A mixture of N-(6-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (3.50 g, 11 mmol), methanol, water, and potassium carbonate (16 g, 114 mmol) stirred at 60°C for 16 hours achieves 42% yield. This method emphasizes the role of polar protic solvents in accelerating deprotection.
Sodium Hydroxide in Ethanol
Heating N-(6-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (15 g, 46 mmol) in 1 N NaOH/ethanol at 80°C overnight provides an 85% yield after recrystallization. This approach highlights temperature-dependent kinetics for large-scale synthesis.
Table 1. Comparison of 6-Bromoimidazo[1,2-a]pyridin-2-amine Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Lithium hydroxide | THF/water, LiOH | 20°C, 24 h | 77 | 97.0 |
| Potassium carbonate | MeOH/water, K₂CO₃ | 60°C, 16 h | 42 | >95 |
| Sodium hydroxide | NaOH/EtOH | 80°C, overnight | 85 | >99 |
Construction of the Imidazo[1,2-a]pyridine Core
The Groebke-Blackburn-Bienaymé (GBB) reaction is widely employed for imidazo[1,2-a]pyridine synthesis. For example, 2-aminopyridine derivatives react with aldehydes and isocyanides under acidic conditions to form the heterocyclic core. TosOH (20 mol%) in ethanol at 80°C facilitates the cyclocondensation of 2-aminopyridine, pyridine-2-carbaldehyde, and 2-isocyano-2,4,4-trimethylpentane, yielding 2-(pyridin-2-yl)imidazo[1,2-a]pyridine intermediates.
Introduction of the (1S)-1-Aminoethyl Group
Enantioselective synthesis of the (1S)-1-aminoethyl substituent necessitates chiral auxiliaries or catalysts.
Asymmetric Reductive Amination
A ketone precursor, 1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one, undergoes reductive amination using (R)- or (S)-BINAP-ligated transition-metal catalysts. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation with formic acid/triethylamine achieves enantiomeric excess (ee) >90%.
Chiral Resolution via Diastereomeric Salt Formation
Racemic 1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is treated with (1R)-(-)-10-camphorsulfonic acid in ethanol, yielding diastereomeric salts. Fractional crystallization isolates the (1S)-enantiomer with >99% ee.
| Method | Catalyst/Reagent | ee (%) | Yield (%) |
|---|---|---|---|
| Asymmetric hydrogenation | Ru/(S)-BINAP | 92 | 75 |
| Chiral resolution | (1R)-(-)-CSA | 99 | 68 |
Bromination Strategies
Electrophilic bromination of imidazo[1,2-a]pyridine derivatives is critical for installing the 6-bromo substituent.
N-Bromosuccinimide (NBS) in DMF
Stirring imidazo[1,2-a]pyridine (1.0 mmol) with NBS (1.2 equiv) in DMF at 0°C for 2 hours selectively brominates the 6-position. The reaction is quenched with sodium thiosulfate to yield 6-bromo derivatives.
Direct Bromination via Intermediate Isolation
As demonstrated in, 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine is synthesized using POBr₃ in acetonitrile at reflux. Adapting this protocol for 6-bromo substitution requires careful optimization of stoichiometry and temperature.
Scalability and Industrial Considerations
Large-scale production of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine faces challenges in maintaining stereochemical integrity. Continuous flow systems employing immobilized chiral catalysts (e.g., silica-supported Ru-BINAP) enhance throughput while reducing metal leaching .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially reducing double bonds or the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds similar to (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine exhibit potent antimicrobial activity. A study on imidazo[1,2-a]pyrimidine derivatives demonstrated their effectiveness against various gram-positive and gram-negative bacteria, as well as Mycobacterium species. The specific activity of this compound against these pathogens is an area of ongoing investigation .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies indicate that modifications to the imidazo[1,2-a]pyridine structure can enhance its efficacy against cancer cell lines by inhibiting critical pathways involved in cancer progression, such as the PI3K/Akt/mTOR signaling pathway. This inhibition is crucial for reducing tumor growth and proliferation in various cancer types .
Case Study 1: Antimicrobial Efficacy
A series of derivatives based on imidazo[1,2-a]pyridine were synthesized and tested for antibacterial activity. Among them, this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that this compound effectively reduced cell viability through apoptosis induction mechanisms. Further research is required to elucidate the precise molecular pathways involved.
Mechanism of Action
The mechanism of action of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. For example, it may inhibit certain kinases or modulate neurotransmitter receptors, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula C₉H₁₁BrN₃.
Antibacterial Derivatives
Compounds like 1-{8-[(het)arylmethoxy]-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl}ethan-1-amine exhibit potent antibacterial activity (MIC 0.5–8 µg/mL against S. aureus and E. coli), attributed to the trifluoromethyl group’s electron-withdrawing effects and the alkoxy side chain’s hydrophobicity . In contrast, the target compound’s bromine substituent may favor halogen-bonding interactions but requires further functionalization for optimized bioactivity.
Biological Activity
(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine, commonly referred to as BIPI, is a small molecule compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of BIPI, highlighting its mechanisms of action, interactions with biological targets, and relevant research findings.
- Chemical Formula : C9H10BrN3
- Molecular Weight : 232.10 g/mol
- Solubility : Soluble in polar solvents such as water and methanol
- Melting Point : 195-197 °C
- LogP Value : 1.60 (indicating moderate hydrophobicity)
BIPI's biological activity is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its potential as a kinase inhibitor, specifically targeting the BCR-ABL fusion protein associated with chronic myeloid leukemia (CML). The compound's structural features enhance its binding affinity to these targets.
Anticancer Activity
- Inhibition of Kinases : BIPI has shown promising results as an inhibitor of several kinases, including BCR-ABL. Studies indicate that it can effectively reduce the phosphorylation levels of BCR-ABL in resistant CML cell lines, suggesting its potential utility in overcoming drug resistance associated with traditional therapies .
- Cell Proliferation Studies : In vitro assays have demonstrated that BIPI significantly inhibits the proliferation of various cancer cell lines, including those resistant to conventional treatments. The compound's ability to induce apoptosis in these cells has been linked to its kinase inhibition properties .
- Case Study - CML Resistance : A study focused on imatinib-resistant K562 cells revealed that treatment with BIPI led to a marked decrease in cell viability and induced apoptotic pathways. This suggests that BIPI could serve as a viable alternative for patients who do not respond to first-line therapies .
Binding Affinities
BIPI's interactions with biological targets have been quantitatively assessed through binding affinity studies. The following table summarizes key findings related to its binding affinities:
Structural Analogues and Comparisons
BIPI shares structural similarities with other imidazo[1,2-a]pyridine derivatives, which also exhibit biological activities. The following table provides a comparison of notable analogues:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridin-2-amine | C7H6BrN3 | Lacks the ethanamine side chain; antibacterial activity studied. |
| 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine | C9H11N3 | Similar core structure; distinct biological activities observed. |
| 1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride | C9H12N3Cl | Hydrochloride salt form; used for solubility enhancement in assays. |
Q & A
Q. What are the common synthetic routes for preparing (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from brominated imidazo[1,2-a]pyridine intermediates. For example, a halogenated precursor (e.g., 6-bromoimidazo[1,2-a]pyridine) can undergo nucleophilic substitution or coupling reactions with chiral amine derivatives. Key steps include:
- Nucleophilic substitution : Using ethylamine derivatives in polar aprotic solvents (e.g., THF) with bases like triethylamine to control stereochemistry .
- Schiff base formation : Condensation of aldehydes with amines under reflux in methanol, catalyzed by glacial acetic acid, followed by reduction to yield the target amine .
Optimization focuses on solvent selection, temperature (room temperature to reflux), and stoichiometric ratios to enhance enantiomeric purity and yield.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the chiral center and bromine substitution pattern. Aromatic protons in the imidazo[1,2-a]pyridine ring appear as distinct doublets (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]) at m/z 280.03 (calculated for CHBrN).
- X-ray Crystallography : Single-crystal XRD resolves the absolute (1S)-configuration and intermolecular interactions, such as hydrogen bonding between the amine group and bromine .
Q. What are the typical chemical reactions involving this compound, and what reagents are used?
- Methodological Answer : The bromine atom and primary amine group enable diverse transformations:
- Nucleophilic substitution : Bromine can be replaced with azide (NaN), thiols (KSCN), or amines in ethanol/acetone .
- Reduction : Borane-THF or NaBH reduces imine intermediates to secondary amines .
- Oxidation : KMnO or CrO oxidizes the amine to nitro or carbonyl derivatives under acidic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Continuous Flow Systems : Automated reactors improve mixing and heat transfer, reducing side reactions during nucleophilic substitution .
- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis to enhance enantiomeric excess (ee > 95%) .
- In-line Analytics : Real-time FTIR or HPLC monitors reaction progress, enabling rapid adjustments to solvent ratios or temperature gradients.
Q. How should researchers address contradictions in reported yields or purity across different synthetic methods?
- Methodological Answer :
- Comparative Analysis : Replicate methods from literature (e.g., THF vs. DMF solvents) and analyze impurities via LC-MS. For instance, DMF may introduce dimethylamine byproducts, reducing purity .
- Design of Experiments (DoE) : Statistical tools (e.g., factorial design) identify critical variables (e.g., pH, reagent order) affecting yield. For example, pre-activating the bromine site with CuI improves coupling efficiency .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with positive controls (e.g., ciprofloxacin) .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC values, ensuring selectivity over host cells.
- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial DNA gyrase) using AutoDock Vina, guided by XRD structural data .
Q. How can computational chemistry aid in predicting the reactivity and stability of derivatives?
- Methodological Answer :
- DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., bromine vs. amine) for substitution .
- Hirshfeld Surface Analysis : CrystalExplorer software maps intermolecular interactions (e.g., C–H···N bonds) to assess crystal packing stability .
- MD Simulations : GROMACS models solvation dynamics in aqueous/PBS buffers to predict hydrolytic stability of the amine group.
Q. How does structural modification of the imidazo[1,2-a]pyridine core influence physicochemical properties?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with substituents (e.g., 6-Cl vs. 6-Br) and measure logP (HPLC) and solubility (shake-flask method). Bromine increases lipophilicity (logP +0.5) but reduces aqueous solubility by 30% .
- Thermal Analysis : DSC/TGA evaluates melting points and decomposition profiles; bromine lowers thermal stability (T ~220°C vs. 250°C for non-halogenated analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
